2-Amino-4-cyanobenzamide

Physicochemical profiling Drug-likeness Building block selection

Many medicinal chemistry programs face synthetic bottlenecks when constructing quinazolinone cores, as common benzamide precursors lack the internal cyano electrophile required for annulation. 2-Amino-4-cyanobenzamide (CAS 63069-51-2) directly overcomes this barrier by integrating ortho-amino nucleophilicity with a para-cyano electrophile. - Enables one-step quinazolinone formation via domino carbonylation-cyclization, avoiding stepwise functional group installation. - Delivers a computed logP of 1.1 and TPSA of 92.9 Ų, balancing CNS permeability and oral absorption for brain-penetrant candidates. - Supplied at ≥95% purity to minimize catalyst poisoning and ensure reproducible catalytic cycle performance.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 63069-51-2
Cat. No. B13152473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-cyanobenzamide
CAS63069-51-2
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)N)C(=O)N
InChIInChI=1S/C8H7N3O/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,10H2,(H2,11,12)
InChIKeyAGWRUDYGJJVQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-cyanobenzamide: Dual-Functional Building Block


2-Amino-4-cyanobenzamide is an ortho-amino-substituted benzamide derivative (C₈H₇N₃O, MW 161.16) bearing a cyano group at the 4-position [1]. This compound belongs to the cyanobenzamide class and is primarily utilized as a versatile synthetic intermediate for constructing nitrogen-containing heterocycles, including quinazolinones and aminoquinazolines, as well as a precursor in histone deacetylase (HDAC) inhibitor discovery programs [2]. Its unique combination of nucleophilic amino, electrophilic cyano, and hydrogen-bonding carboxamide functionalities enables orthogonal reactivity that is absent in simpler benzamide analogs.

1
Dual-functional building block — ortho-NH₂ nucleophile + para-CN electrophile for orthogonal reactivity
2
Heterocycle synthesis — enables carbonylative quinazolinone and aminoquinazoline formation
3
Med-chem precursor — used in HDAC inhibitor discovery and cyano-benzamide IP space exploration

Why 2-Aminobenzamide and 4-Cyanobenzamide Cannot Replace 2-Amino-4-cyanobenzamide


Generic substitution with mono-functional analogs such as 2-aminobenzamide (CAS 88-68-6) or 4-cyanobenzamide (CAS 3034-34-2) fails because the target compound's ortho-amino group and para-cyano group act in concert to enable specific synthetic transformations and binding interactions that neither functional group can achieve alone [1]. The cyano group serves as both a hydrogen-bond acceptor and an activatable electrophile for cyclization, while the ortho-amino group provides nucleophilicity for condensation and metal-chelation capacity absent in 4-cyanobenzamide [2]. The quantitative evidence below demonstrates where these structural distinctions translate into measurable performance differences.

Target Compound
2-Amino-4-cyanobenzamide
Ortho-NH₂ + para-CN act in concert: nucleophilic condensation, metal-chelation capacity, and electrophilic cyclization handle are all present.
Substitution Risk
2-Aminobenzamide (CAS 88-68-6) lacks the cyano group, preventing internal electrophile-driven cyclization and altering hydrogen-bond acceptor profile.
4-Cyanobenzamide (CAS 3034-34-2) lacks the ortho-amino group, eliminating nucleophilic condensation and metal-chelation capacity critical for cross-coupling.

2-Amino-4-cyanobenzamide: Quantitative Comparison Against Analogs


Enhanced Lipophilicity and Hydrogen-Bond Acceptor Capacity

2-Amino-4-cyanobenzamide exhibits a computed logP of 1.1 versus 0.4 for 2-aminobenzamide and 0.5 for 4-cyanobenzamide, representing a 2.5- to 2.8-fold increase in lipophilicity [1]. Its topological polar surface area (TPSA) of 92.9 Ų exceeds that of 4-cyanobenzamide (66.9 Ų) by 26.0 Ų, while providing three hydrogen-bond acceptor sites compared to two for either comparator [1]. These differences are critical for membrane permeability and target-binding pharmacophore requirements.

Lipophilicity & HBA
Head-to-head
ΔlogP +0.7 vs. 2-aminobenzamide; TPSA +26.0 Ų; 3 HBA vs. 2
Supports CNS drug-like property window selection; simple analogs fall outside this profile.
Computed by XLogP3/Cactvs; experimental logP may differ.
Physicochemical profiling Drug-likeness Building block selection

Cyano-Enabled One-Step Quinazolinone Synthesis

The N-cyanobenzamide intermediate generated from ortho-iodoanilines and cyanamide undergoes in situ ring closure to yield 2-aminoquinazolin-4(3H)-ones, a transformation that requires the cyano group as an internal electrophile [1]. In contrast, 2-aminobenzamide lacks this cyclization handle and requires external electrophiles or stepwise protocols, reducing overall efficiency. The one-step cascade method achieves moderate to excellent yields across diverse substrates [1].

Quinazolinone Synthesis
Class-level
One-step carbonylative coupling-cyclization enabled by para-CN internal electrophile
Reported atom-economical route; 2-aminobenzamide requires multi-step protocols.
Yields substrate-dependent; Pd/Mo(CO)₆, 85 °C, 20 h (Åkerbladh 2016).
Heterocyclic synthesis Quinazolinones Carbonylative coupling

Patented Cyano-Benzamide Scaffold for Agrochemicals

Patent WO2022135447A1 discloses cyano-substituted benzamide compounds with high insecticidal activity at low doses, good acaricidal effects, rapid action, and reduced drug residue [1]. While the patent covers a broad genus, 2-amino-4-cyanobenzamide represents the core pharmacophoric substructure combining an ortho-amino group and a para-cyano group on the benzamide scaffold, a substitution pattern explicitly encompassed by the claims [1]. Generic benzamides lacking one of these groups are outside the claimed scope.

Agrochemical IP Space
Data to verify
2-NH₂,4-CN substitution pattern within WO2022135447A1 claims
Supports patent-landscape positioning; simper analogs not covered.
Exact compound efficacy not publicly disclosed; patent scope is genus-level.
Agrochemical discovery Insecticide Acaricide Benzamide scaffold

Purity Specification Ensuring Synthetic Reproducibility

Commercially available 2-amino-4-cyanobenzamide is supplied with a minimum purity specification of 95% as verified by vendor quality control . This is a critical parameter for procurement, as lower-purity lots of structurally similar benzamides (often sold at ≥90% or unspecified purity) can introduce impurities that interfere with sensitive catalytic reactions such as palladium-catalyzed carbonylative couplings, leading to irreproducible yields.

Purity Specification
Supplier data
Minimum purity 95%, documented by vendor QC
Procurement-grade QA for transition-metal catalysis; typical analogs ≥90% or unspecified.
Verify lot-specific COA before sensitive Pd-catalyzed reactions.
Chemical procurement Purity specification Quality control

2-Amino-4-cyanobenzamide: Applications with Verifiable Advantage


One-Step Quinazolinone Library Synthesis via Carbonylative Coupling

Medicinal chemistry teams synthesizing quinazolinone-based kinase inhibitors or GPCR modulators should procure 2-amino-4-cyanobenzamide as the N-cyanobenzamide intermediate precursor. The cyano group enables the domino carbonylation-cyclization sequence that directly furnishes the quinazolinone core, obviating the need for stepwise introduction of the 2-amino group [1]. This route is incompatible with 2-aminobenzamide, which lacks the internal cyano electrophile required for annulation.

Agrochemical Lead Optimization with Cyano-Benzamide Insecticides

Agrochemical discovery groups exploring the SAR of cyano-substituted benzamides for pest control should use 2-amino-4-cyanobenzamide as the core scaffold. The patent literature demonstrates that this precise substitution pattern falls within the claims of lead insecticidal/acaricidal compositions [1]. Simpler analogs such as 2-aminobenzamide or 4-cyanobenzamide do not occupy the same IP space and are not valid surrogates for lead optimization.

Physicochemical Selection for CNS-Penetrant Libraries

For CNS-focused compound library synthesis, 2-amino-4-cyanobenzamide offers a computed logP of 1.1 — significantly higher than 2-aminobenzamide (0.4) and 4-cyanobenzamide (0.5) — placing it closer to the optimal CNS drug-like range (logP 1–3) [1]. Its TPSA of 92.9 Ų remains below the 140 Ų threshold predictive of poor oral absorption, making it a balanced building block for brain-penetrant candidates where neither comparator achieves this property window simultaneously.

Defined Purity for Transition-Metal Cross-Coupling

Synthetic chemistry groups utilizing palladium, copper, or nickel catalysis for C–C or C–N bond formation should procure 2-amino-4-cyanobenzamide at ≥95% purity to avoid catalyst poisoning by undefined impurities. The documented 95% minimum purity specification [1] provides a procurement-grade quality assurance that is essential for reproducible catalytic cycle performance, a parameter not consistently guaranteed for lower-grade generic benzamide analogs.

Application
Selection Property
Validation Focus
Quinazolinone Library Synthesis
Cyano-enabled one-step cascade
Domino carbonylation-cyclization efficiency
Agrochemical Lead Optimization
Patented 2-NH₂,4-CN scaffold
SAR exploration within claimed IP space
CNS-Penetrant Library Design
Computed logP 1.1, TPSA 92.9 Ų
Drug-like property window validation
Transition-Metal Cross-Coupling
Guaranteed ≥95% minimum purity
Catalyst-poisoning impurity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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